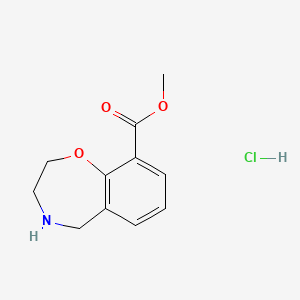

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

CAS No.: 2126178-86-5

Cat. No.: VC2899279

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126178-86-5 |

|---|---|

| Molecular Formula | C11H14ClNO3 |

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9;/h2-4,12H,5-7H2,1H3;1H |

| Standard InChI Key | BXYATHNRNGXFIP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC2=C1OCCNC2.Cl |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1OCCNC2.Cl |

Introduction

Synthesis and Preparation

The synthesis of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride involves several steps, starting from the formation of the benzoxazepine ring. This can be achieved through condensation reactions involving appropriate precursors, followed by esterification to introduce the methyl ester group. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Synthesis Steps:

-

Ring Formation: The benzoxazepine ring is formed through a condensation reaction between an appropriate amine and a benzene derivative.

-

Esterification: The carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.

-

Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt.

Pharmacological Activities

Benzoxazepines are known for their potential in treating neurological disorders due to their interaction with various neurotransmitter systems. While specific data on Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is limited, compounds within this class have shown anxiolytic, anticonvulsant, and muscle relaxant properties.

| Pharmacological Activity | Description |

|---|---|

| Anxiolytic Effects | Potential to reduce anxiety by modulating neurotransmitter activity. |

| Anticonvulsant Effects | May help in controlling seizures by stabilizing neuronal excitability. |

| Muscle Relaxant Effects | Could provide relief from muscle spasms by affecting neuromuscular transmission. |

Research Findings and Future Directions

Research on benzoxazepines highlights their therapeutic potential, but more specific studies are needed to fully understand the effects of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride. Future research should focus on in vitro and in vivo studies to elucidate its pharmacokinetics, efficacy, and safety profile.

Key Research Questions:

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) to understand how the compound behaves in biological systems.

-

Efficacy and Safety: Conduct animal and human trials to assess therapeutic efficacy and potential side effects.

-

Mechanism of Action: Elucidate the molecular mechanisms underlying its pharmacological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume